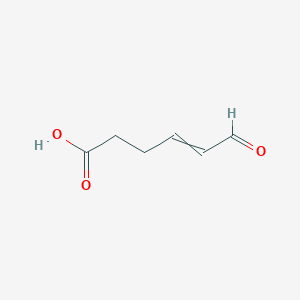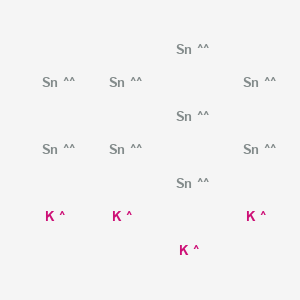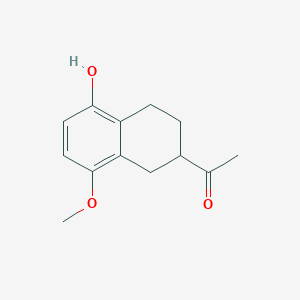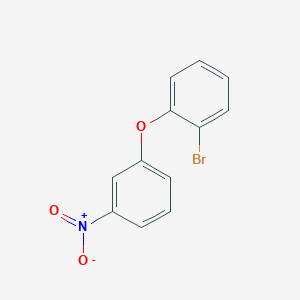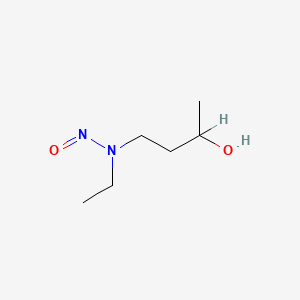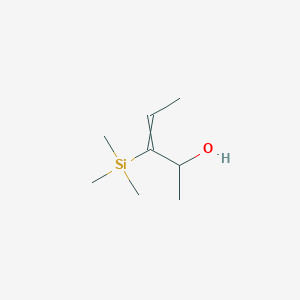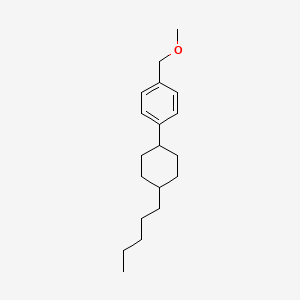
1,2-Triphenylenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Triphenylenedione is an organic compound with the molecular formula C18H10O2. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two ketone groups at the 1 and 2 positions of the triphenylene structure. It is a white or colorless solid that is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Triphenylenedione can be synthesized through several methods. One common approach involves the oxidation of triphenylene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction typically proceeds as follows: [ \text{C18H12} + 2 \text{KMnO4} \rightarrow \text{C18H10O2} + 2 \text{MnO2} + 2 \text{KOH} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
1,2-Triphenylenedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.
Reduction: Reduction of the ketone groups can yield 1,2-dihydroxytriphenylene.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Polycyclic aromatic compounds.
Reduction: 1,2-dihydroxytriphenylene.
Substitution: Halogenated or nitrated derivatives of triphenylenedione.
科学的研究の応用
1,2-Triphenylenedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 1,2-Triphenylenedione involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells.
類似化合物との比較
1,2-Triphenylenedione can be compared with other similar compounds, such as:
Triphenylene: The parent compound, which lacks the ketone groups.
1,4-Triphenylenedione: A derivative with ketone groups at the 1 and 4 positions.
Phenanthrenequinone: A similar polycyclic aromatic compound with ketone groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
82120-28-3 |
|---|---|
分子式 |
C18H10O2 |
分子量 |
258.3 g/mol |
IUPAC名 |
triphenylene-1,2-dione |
InChI |
InChI=1S/C18H10O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10H |
InChIキー |
ISHVIMLMVFSYLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=O)C(=O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)

![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
